molecular formula C15H17N3O4S B7346294 (2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide

(2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide

Cat. No. B7346294
M. Wt: 335.4 g/mol
InChI Key: OOGYQFSHJBQPTQ-SDBXPKJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide, also known as ABT-263, is a small molecule inhibitor that selectively binds to anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), Bcl-xL, and Bcl-w. These proteins are overexpressed in various cancers, making them attractive targets for cancer therapy. ABT-263 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w play a critical role in the survival of cancer cells by preventing apoptosis. (2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide binds to these proteins with high affinity, displacing pro-apoptotic proteins such as Bim and allowing them to induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy by disrupting the protective effects of Bcl-2, Bcl-xL, and Bcl-w.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other cancer therapies by sensitizing cancer cells to chemotherapy and radiation therapy. However, this compound may also have off-target effects, as it has been shown to inhibit other anti-apoptotic proteins such as Mcl-1 and A1.

Advantages and Limitations for Lab Experiments

(2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide is a potent and selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool for studying the role of these proteins in cancer cell survival and apoptosis. However, this compound may have off-target effects and its efficacy may be limited by the expression levels of other anti-apoptotic proteins such as Mcl-1 and A1.

Future Directions

1. Combination therapy: (2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide has shown promising results in combination with other cancer therapies such as chemotherapy and radiation therapy. Further studies are needed to identify the optimal combination and dosing regimens.
2. Resistance mechanisms: Resistance to this compound has been observed in some cancer cell lines. Further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Selective targeting: this compound inhibits multiple anti-apoptotic proteins, which may limit its efficacy and increase the risk of off-target effects. Further studies are needed to develop more selective inhibitors of individual anti-apoptotic proteins.
4. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various cancers. Further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps, starting with the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(chloroacetyl)aminothiophenol. This intermediate is then reacted with 6-acetamido-2-mercaptobenzothiazole to form the key intermediate, (2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-1,4-dioxane-2-carboxamide. The final step involves the substitution of the chlorine atom with a methyl group using sodium hydride and methyl iodide.

Scientific Research Applications

(2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, multiple myeloma, and solid tumors. In these studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(2S,3S)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8-13(22-6-5-21-8)14(20)18-15-17-11-4-3-10(16-9(2)19)7-12(11)23-15/h3-4,7-8,13H,5-6H2,1-2H3,(H,16,19)(H,17,18,20)/t8-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGYQFSHJBQPTQ-SDBXPKJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OCCO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.